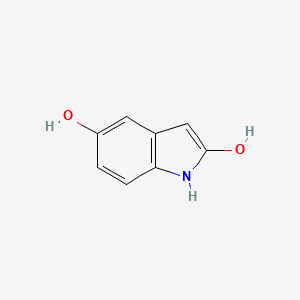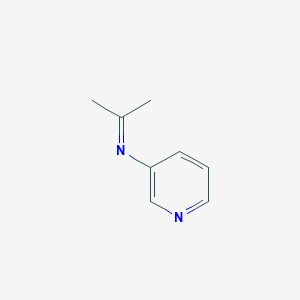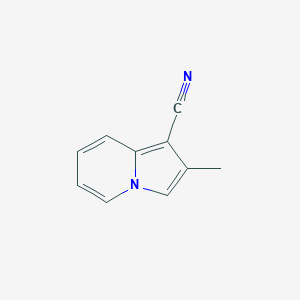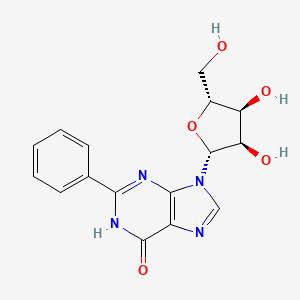
2-Phenylinosine
Übersicht
Beschreibung
“2-Phenylindolizine” is a chemical compound with the molecular formula C14H11N . It’s also known as “2-Phenylquinoline” with the molecular formula C15H11N .
Synthesis Analysis
A paper titled “SYNTHESIS OF 2-PHENYL INDOLE” describes a process where Acetophenone and phenyl hydrazine react in the presence of acid to get acetophenone phenylhydrazone. This undergoes Fischer indole cyclization reaction in the presence of acid to get 2-phenylindole .
Molecular Structure Analysis
The molecular structure of “2-Phenylquinoline” has an average mass of 205.255 Da and a monoisotopic mass of 205.089142 Da .
Chemical Reactions Analysis
A novel bis(pinacolato)diboron-mediated N–O bond deoxygenative route to C6 benzotriazolyl purine nucleoside derivatives has been reported. This involves the reaction of amide bonds in t-butyldimethylsilyl-protected inosine, 2′-deoxyinosine, guanosine, 2′-deoxyguanosine, and 2-phenylinosine with commercially available peptide-coupling agents .
Wissenschaftliche Forschungsanwendungen
Nusinersen and Spinal Muscular Atrophy
Nusinersen, a 2'-O-methoxyethyl phosphorothioate-modified antisense drug developed for treating spinal muscular atrophy, demonstrates the potential of 2-phenylinosine derivatives in genetic disorders. Nusinersen specifically alters the splicing of SMN2 pre-mRNA, increasing functional survival motor neuron protein levels deficient in spinal muscular atrophy patients. This drug displayed acceptable safety, tolerability, and encouraging clinical efficacy in a phase 2 study, paving the way for further clinical trials (Finkel et al., 2016).
2'-Beta-fluoro-2',3'-dideoxyadenosine in Anti-AIDS Drug Research
The 2'-beta-fluoro-2',3'-dideoxyadenosine (F-ddA, lodenosine), an experimental anti-AIDS drug, illustrates the role of this compound analogs in combating viral diseases. A specific high-performance liquid chromatography (HPLC) method for determining F-ddA in human plasma showcases the significance of these compounds in clinical studies and drug monitoring (Roth et al., 1998).
Adamantyl-Based Derivatives in Pharmaceutical Applications
Adamantyl-based compounds, which include phenyl ring substitutions, have been investigated for their acetylcholinesterase inhibitory activities, indicating potential for treating neurological disorders like Alzheimer’s disease. These compounds, including this compound derivatives, exhibit significant inhibition effects, underscoring their pharmaceutical importance (Kwong et al., 2017).
Molecular Imprinting for Environmental Applications
The development of molecular imprintingpolymers (MIPs) using this compound derivatives demonstrates their utility in environmental applications. For example, MIPs designed for the selective extraction of 2-phenylphenol, a related compound, from biological and environmental samples, highlight the potential of this compound in analytical and environmental chemistry. This approach aids in the detection and removal of hazardous substances, contributing to environmental safety and monitoring (Bakhtiar et al., 2019).
Controlled Release of Bioactives
The development of chitosan films containing β-cyclodextrin inclusion complexes for controlled release of bioactives, including this compound derivatives, has significant implications in food and pharmaceutical industries. These films enable the stable and controlled release of volatile compounds, enhancing product quality and shelf-life (Zarandona et al., 2020).
Biodegradation of Herbicides
In the context of agricultural science, studies on the biodegradation of phenylurea herbicides, chemically related to this compound, provide insights into the environmental fate and management of these compounds. This research is crucial for developing sustainable agricultural practices and mitigating environmental pollution (Hussain et al., 2015).
Antitumor Applications
Phenyl-substituted derivatives of this compound have been explored for their potential as antitumor agents. The synthesis and evaluation of such compounds, particularly for their DNA-interacting capabilities, open pathways for novel cancer therapeutics (Atwell et al., 1989).
Safety and Hazards
Eigenschaften
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-phenyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c21-6-9-11(22)12(23)16(25-9)20-7-17-10-14(20)18-13(19-15(10)24)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,21-23H,6H2,(H,18,19,24)/t9-,11-,12-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNBPPYCWNUUMZ-UBEDBUPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616276 | |
| Record name | 2-Phenylinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32447-14-6 | |
| Record name | 2-Phenylinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



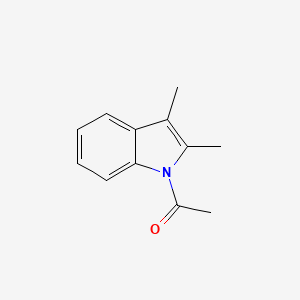
![Pyrrolo[1,2-a]quinoline](/img/structure/B3350903.png)



![Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine](/img/structure/B3350945.png)



